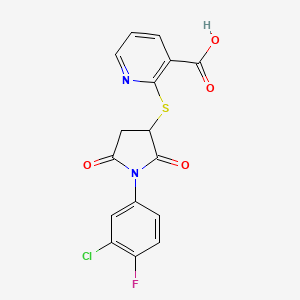

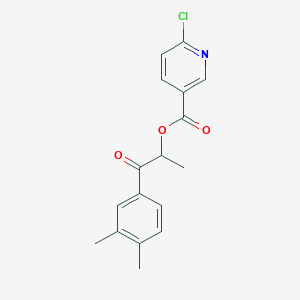

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone ring, a thioether linkage, and a nicotinic acid moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the 3-chloro-4-fluorophenyl and nicotinic acid moieties. These could potentially be coupled using a suitable reagent to form the thioether linkage .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidinone ring might undergo reactions at the carbonyl group, while the thioether linkage could potentially be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .科学的研究の応用

Practical Synthesis and Pharmaceutical Intermediates

A practical synthesis of key pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, showcases the importance of such compounds in drug development. This synthesis involves regioselective chlorination and a palladium-catalyzed cyanation/reduction sequence, highlighting the compound's role in the construction of complex molecules for pharmaceutical applications (Wang et al., 2006).

Insecticidal Activity

Nicotinic acid derivatives, featuring the pyridine nucleus and various substituents, exhibit significant insecticidal activities. The synthesis and testing of these derivatives against pests like the Green peach aphid and American bollworm demonstrate their potential in developing safer, more effective insecticides (Deshmukh et al., 2012).

Novel Anti-bacterial Intermediates

The preparation of nicotinic acid derivatives as key intermediates for novel potential anti-bacterial analogues highlights another research application. Starting with the construction of the pyridine nucleus, these efforts aim at discovering new anti-bacterial agents with enhanced efficacy and safety profiles (Suez et al., 1993).

Development of COMT Inhibitors

Efficient synthesis routes to nicotinic acid derivatives are crucial for the development of therapeutic agents, such as COMT inhibitors, which have applications in treating neurological disorders. Novel synthetic routes involving the pyridine ring synthesis underline the compound's relevance in medicinal chemistry (Kiss et al., 2008).

Antioxidant Activity

Research into 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reveals potential antioxidant activities, comparable or superior to known antioxidants like ascorbic acid. This suggests applications in developing new antioxidant therapies or supplements (Tumosienė et al., 2019).

Industrial Production of Nicotinic Acid

Methods for the green chemistry-oriented industrial production of nicotinic acid from commercially available raw materials emphasize the importance of sustainable practices in chemical manufacturing. These ecological methods aim to reduce environmental impact while meeting the demand for essential nutrients (Lisicki et al., 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O4S/c17-10-6-8(3-4-11(10)18)20-13(21)7-12(15(20)22)25-14-9(16(23)24)2-1-5-19-14/h1-6,12H,7H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWJWOYKWNYLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)SC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2815324.png)

![1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2815327.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2815334.png)

![3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2815337.png)